molecular formula C21H21NO B10773246 3-Biphenyl-4-ylethynyl-1-aza-bicyclo[2.2.2]octan-3-ol

3-Biphenyl-4-ylethynyl-1-aza-bicyclo[2.2.2]octan-3-ol

Cat. No.: B10773246
M. Wt: 303.4 g/mol
InChI Key: MWHQFRXYYJSIFR-UHFFFAOYSA-N
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Description

The compound PMID8709131C23 PF-00835231 , is a synthetic organic molecule designed to inhibit the main protease (3CL protease) of severe acute respiratory syndrome coronavirus (SARS-CoV) and SARS-CoV-2. This compound exhibits potent antiviral activity and has been a subject of extensive research due to its potential therapeutic applications against coronavirus infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-00835231 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve high yields and purity .

Industrial Production Methods

Industrial production of PF-00835231 may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

PF-00835231 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving PF-00835231 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of PF-00835231 depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs with modified functional groups and enhanced biological activity .

Scientific Research Applications

PF-00835231 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of 3CL protease and its impact on viral replication.

    Biology: Investigated for its antiviral properties and potential therapeutic applications against coronavirus infections.

    Medicine: Explored as a potential treatment for COVID-19 and other diseases caused by coronaviruses.

    Industry: Utilized in the development of antiviral drugs and therapeutic agents

Mechanism of Action

PF-00835231 exerts its effects by inhibiting the main protease (3CL protease) of SARS-CoV and SARS-CoV-2. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication. This mechanism of action involves specific molecular interactions and pathways that are critical for the antiviral activity of PF-00835231 .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PF-00835231 include other 3CL protease inhibitors such as:

Uniqueness

PF-00835231 is unique due to its high potency and selectivity for the 3CL protease of SARS-CoV and SARS-CoV-2. Its ability to inhibit viral replication at low concentrations makes it a promising candidate for therapeutic applications. Additionally, the compound’s structural features and specific binding interactions contribute to its effectiveness as an antiviral agent .

Properties

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

3-[2-(4-phenylphenyl)ethynyl]-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C21H21NO/c23-21(16-22-14-11-20(21)12-15-22)13-10-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,20,23H,11-12,14-16H2

InChI Key

MWHQFRXYYJSIFR-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)(C#CC3=CC=C(C=C3)C4=CC=CC=C4)O

Origin of Product

United States

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